Imepitoin is a synthetic compound classified as a low-affinity partial agonist for the benzodiazepine binding site of γ-aminobutyric acid (GABAA) receptors. [, , , ] Its primary role in scientific research is as an anticonvulsant, particularly in veterinary medicine for the treatment of epilepsy in dogs. [, , , , , , , , , , ] Research also explores its anxiolytic properties in animals. [, , , , , , , , , ]
Imepitoin was developed as part of a series of imidazolone compounds. It is classified as an anti-epileptic drug (AED) and is specifically noted for its partial agonist activity at the benzodiazepine site of the gamma-aminobutyric acid A receptor. This classification places imepitoin within a broader category of drugs that modulate neurotransmitter activity to exert their effects on the central nervous system.
The synthesis of imepitoin involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial in optimizing yield and purity. For example, the use of specific solvents can influence the crystallization process, affecting the polymorphic forms obtained during synthesis .
Imepitoin's molecular structure features a five-membered imidazolone ring substituted with a chlorophenyl group and a morpholine moiety. Key structural characteristics include:
The crystal structure has been studied using techniques such as X-ray powder diffraction, revealing insights into its packing and stability under different conditions.
Imepitoin undergoes various chemical reactions that are important for its pharmacological activity:
Imepitoin acts primarily as a low-affinity partial agonist at the benzodiazepine binding site on the gamma-aminobutyric acid A receptor. This mechanism leads to:
The physical and chemical properties of imepitoin include:
Imepitoin's primary application lies in veterinary medicine:
Imepitoin (C₁₃H₁₄ClN₃O₂) exhibits significant polymorphic diversity under controlled crystallization conditions. Recent studies reveal that solvent selection critically dictates the formation of distinct solid forms. The commercially available form (Polymorph I) crystallizes in the orthorhombic Pbca space group (a = 12.355 Å, b = 28.433 Å, c = 7.341 Å, V = 2578.9 ų), stabilized by non-conventional C–H⋯O/N/Cl hydrogen bonds [1].
A breakthrough emerged from crystallization in aprotic solvents. When xylene (a low-polarity aprotic solvent) was employed, a novel Polymorph II was isolated. This form crystallizes in the monoclinic P2₁/c space group (a = 14.869 Å, b = 7.243 Å, c = 12.559 Å, β = 107.56°, V = 1289.6 ų) [1]. The crystallization protocol involved:
Table 1: Solvent-Dependent Polymorphic Outcomes
Solvent | Polarity | Protic/Aprotic | Resulting Polymorph |
---|---|---|---|
Methanol/Ethanol | High | Protic | Polymorph I |
Acetone/DMF/DMSO | Moderate | Aprotic | Polymorph I |
Xylene | Low | Aprotic | Polymorph II |
Thermodynamic studies confirmed a monotropic relationship between these polymorphs: Polymorph II is metastable but persists under ambient conditions for >1 year without conversion. Attempts to melt Polymorph II for thermodynamic analysis failed due to concomitant decomposition [1].
Mechanochemical techniques offer solvent-free routes for imepitoin solid-form screening. Key approaches include:
These results align with McCrone’s axiom that polymorph discovery correlates strongly with experimental effort and resource investment [1].
Solvent polarity governs imepitoin’s crystallization through two mechanisms: solvation energy and supramolecular assembly.
Solvation Effects
Table 2: Crystallographic Parameters of Imepitoin Polymorphs
Parameter | Polymorph I | Polymorph II |
---|---|---|
Crystal System | Orthorhombic | Monoclinic |
Space Group | Pbca | P2₁/c |
Unit Cell Volume (ų) | 2578.9 | 1289.6 |
Z | 8 | 4 |
Density (g/cm³) | 1.42 | 1.44 |
Nucleation Kinetics
In polar solvents (μ > 2.5 D), nucleation rates exceed 10⁵ events/sec, favoring the kinetic product (Polymorph I). In low-polarity solvents like xylene (μ = 0.4 D), nucleation rates drop to 10³ events/sec, enabling the emergence of Polymorph II [1]. This solvent-dependent polymorphism highlights the need for exhaustive solvent screens in pharmaceutical development.
Molecular Design Insights
Imepitoin’s molecular structure features a chlorophenyl ring and morpholinyl-imidazolone core (SMILES: O=C1N=C(N2CCOCC2)CN1C3=CC=C(Cl)C=C3). The absence of strong hydrogen-bond donors permits conformational flexibility, enabling diverse packing motifs. Polymorph II exhibits altered torsion angles between the imidazolone and chlorophenyl rings, reducing symmetry compared to Polymorph I [1] .
Table 3: Key Identifiers for Imepitoin
Property | Identifier |
---|---|
IUPAC Name | 1-(4-Chlorophenyl)-4-morpholin-4-yl-1,5-dihydroimidazol-2-one |
CAS Number | 188116-07-6 |
Molecular Formula | C₁₃H₁₄ClN₃O₂ |
Molecular Weight | 279.72 g/mol |
The design challenge lies in stabilizing metastable polymorphs through crystal engineering. Future work may explore co-crystallization or additives to modulate nucleation kinetics.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7